Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate: is an organic compound with a complex structure that includes a cyclopropane ring and a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable naphthalene derivative. One common method is the reaction of 6-methylnaphthalene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropane and naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane rings. It may also serve as a model compound for understanding the metabolism of similar structures in living organisms .
Medicine
The compound’s structure can be modified to create analogs with specific biological activities, such as anti-inflammatory or anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The naphthalene moiety may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
- Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
- Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
Uniqueness
Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate is unique due to the presence of both a cyclopropane ring and a naphthalene moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
61508-73-4 |
---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C16H16O2/c1-11-3-4-13-10-14(6-5-12(13)9-11)16(7-8-16)15(17)18-2/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
BLUMUIPFEAADRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3(CC3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.